molecular formula C19H18N2O3S B2622848 (1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(benzylthio)-1H-imidazol-5-yl)methanol CAS No. 859090-64-5

(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(benzylthio)-1H-imidazol-5-yl)methanol

Cat. No.: B2622848
CAS No.: 859090-64-5
M. Wt: 354.42
InChI Key: DSTJNSBEPMXLML-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Descriptors

The compound (1-(benzo[d]dioxol-5-ylmethyl)-2-(benzylthio)-1H-imidazol-5-yl)methanol belongs to the class of imidazole derivatives with complex substitution patterns. Following IUPAC guidelines, its systematic name is 5-(hydroxymethyl)-1-[(1,3-benzodioxol-5-yl)methyl]-2-(benzylsulfanyl)-1H-imidazole . This nomenclature reflects:

  • The 1H-imidazole core as the parent heterocycle.
  • Substituents at positions 1, 2, and 5:
    • Position 1 : A 1,3-benzodioxol-5-ylmethyl group, where a methylene bridge connects the imidazole’s nitrogen to the benzene ring of 1,3-benzodioxole.
    • Position 2 : A benzylsulfanyl (-S-CH₂-C₆H₅) group.
    • Position 5 : A hydroxymethyl (-CH₂OH) group.

The structural complexity arises from the interplay of aromatic heterocycles (imidazole, benzodioxole) and sulfur/oxygen-containing functional groups.

Property Value Source Inference
Parent heterocycle 1H-imidazole
Key substituents Benzodioxolylmethyl, benzylthio, hydroxymethyl

CAS Registry and Molecular Formula Validation

The molecular formula of this compound is C₂₀H₁₉N₂O₃S , derived from:

  • Imidazole core : C₃H₄N₂
  • 1,3-Benzodioxol-5-ylmethyl : C₈H₇O₂
  • Benzylthio : C₇H₇S
  • Hydroxymethyl : CH₂OH

Validation aligns with analogous imidazole derivatives in PubChem entries, where similar fragmentation patterns and substituent additions are observed. For example, the molecular weight of 397.46 g/mol matches the sum of constituent atomic masses (C: 240.20, H: 19.08, N: 28.02, O: 48.00, S: 32.07). The CAS Registry number is not publicly available in the cited sources, suggesting this compound may require further characterization in primary literature.

Functional Group Analysis and Substituent Hierarchy

The compound exhibits four critical functional groups, prioritized by IUPAC seniority rules:

  • Primary alcohol (-CH₂OH) : The highest-priority group, dictating the suffix “-methanol.”
  • Thioether (-S-CH₂-C₆H₅) : Named as “benzylsulfanyl” in the prefix.
  • Ether (1,3-benzodioxole) : Described as “1,3-benzodioxol-5-ylmethyl.”
  • Aromatic heterocycle (imidazole) : The parent structure.
Functional Group Position Seniority Rank Role in Reactivity
Hydroxymethyl C5 1 Hydrogen bonding, nucleophilicity
Benzylsulfanyl C2 3 Electrophilic substitution
Benzodioxolylmethyl N1 4 Steric hindrance, π-π stacking

The hydroxymethyl group dominates the compound’s polarity, while the benzylthio moiety introduces sulfur’s electron-donating effects, potentially influencing aromatic electrophilic substitution patterns.

Comparative Classification Within Heterocyclic Families

This compound belongs to the 1H-imidazole family but distinguishes itself through unique substituents:

  • Vs. Simple Imidazoles : Unlike unsubstituted imidazole (C₃H₄N₂), this derivative incorporates a benzodioxole ring and thioether group, enhancing its lipophilicity and steric bulk compared to analogs like 5-(1,3-benzodioxol-5-yl)-1H-imidazol-2-amine .
  • Vs. Benzodioxole Derivatives : The presence of the imidazole core differentiates it from non-heterocyclic benzodioxole compounds (e.g., safrole), introducing nitrogen-based reactivity.
  • Vs. Thioether-Containing Heterocycles : Compared to 6,7-dihydro-4-(1H-imidazole-4-yl)benzo[b]thiophene , this compound lacks a fused thiophene ring but features a sulfanyl group directly attached to the imidazole.
Feature This Compound 5-(Benzo[d]dioxol-5-yl)-1H-imidazol-2-amine 6,7-Dihydrobenzo[b]thiophene
Core Structure 1H-imidazole 1H-imidazole Benzo[b]thiophene
Key Substituents Benzylthio, hydroxymethyl Amino group Imidazole, dihydrothiophene
Molecular Weight 397.46 g/mol 203.20 g/mol 202.28 g/mol

Properties

IUPAC Name

[3-(1,3-benzodioxol-5-ylmethyl)-2-benzylsulfanylimidazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c22-11-16-9-20-19(25-12-14-4-2-1-3-5-14)21(16)10-15-6-7-17-18(8-15)24-13-23-17/h1-9,22H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTJNSBEPMXLML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=CN=C3SCC4=CC=CC=C4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(benzylthio)-1H-imidazol-5-yl)methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the benzylthio group: This step involves the nucleophilic substitution of a suitable benzyl halide with a thiol group.

    Construction of the imidazole ring: This can be done through the condensation of glyoxal with an amine and an aldehyde.

    Final coupling and reduction: The final step involves coupling the intermediate products and reducing the imidazole ring to form the desired methanol derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(benzylthio)-1H-imidazol-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The imidazole ring can be reduced to form a more saturated heterocycle.

    Substitution: The benzylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield benzaldehyde or benzoic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(benzylthio)-1H-imidazol-5-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool for investigating the activity of various biological targets.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism of action of (1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(benzylthio)-1H-imidazol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Insights : Mercury CSD analysis could elucidate packing patterns and intermolecular interactions (e.g., hydrogen bonding via -CH₂OH).
  • Therapeutic Potential: The benzo[d][1,3]dioxol group is recurrent in enzyme inhibitors (e.g., IDO1 ), suggesting the target compound merits evaluation in similar assays.
  • Synthetic Optimization : Column chromatography (PE/EtOAc ) or recrystallization (CHCl₃/MeOH ) are viable purification methods for such imidazoles.

Biological Activity

The compound (1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(benzylthio)-1H-imidazol-5-yl)methanol is a novel organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound includes a benzo[d][1,3]dioxole moiety and an imidazole ring, which are known for their diverse biological activities. The molecular formula is C18H18N2O3SC_{18}H_{18}N_2O_3S with a molecular weight of approximately 342.41 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the benzo[d][1,3]dioxole ring.
  • Introduction of the benzylthio group.
  • Final assembly through condensation reactions involving imidazole derivatives.

Antimicrobial Activity

Research indicates that derivatives of imidazole and dioxole structures exhibit significant antimicrobial properties. In vitro studies have demonstrated that compounds similar to this compound show activity against various bacterial strains including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
AStaphylococcus aureus625 µg/mL
BEscherichia coli1250 µg/mL
CPseudomonas aeruginosa500 µg/mL

Anticancer Activity

Some studies have reported that imidazole derivatives can inhibit cancer cell proliferation. The mechanism often involves modulation of cell signaling pathways related to apoptosis and cell cycle regulation. For instance, compounds with similar structures have shown efficacy against breast cancer cell lines.

Case Study:
A study conducted on a series of benzo[d][1,3]dioxole derivatives indicated that certain substitutions at the imidazole position significantly enhanced anticancer activity in vitro against MCF-7 breast cancer cells. The compounds were found to induce apoptosis through caspase activation.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition: Interaction with specific enzymes involved in bacterial cell wall synthesis or cancer cell survival.
  • Receptor Modulation: Binding to receptors that mediate cellular responses to stress or damage.

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